molecular formula C9H12FNO B3090744 (2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol CAS No. 1213570-20-7

(2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol

Cat. No.: B3090744
CAS No.: 1213570-20-7
M. Wt: 169.20
InChI Key: GVNZWQHIVZKYMX-SECBINFHSA-N
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Description

(2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol: is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-fluoro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amino group through reductive amination. This involves the reaction of the aldehyde with an amine (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2S)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

    Chiral Catalysts: Employing chiral catalysts to directly synthesize the (2S)-enantiomer, thus bypassing the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of (2S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetone.

    Reduction: Formation of (2S)-2-Methyl-2-(3-fluoro-2-methylphenyl)ethan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Intermediates: Used as a building block in the synthesis of other chiral compounds.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

Medicine

    Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Industry

    Material Science: Used in the development of novel materials with specific optical properties.

Mechanism of Action

The mechanism by which (2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.

    Pathways: It can influence biochemical pathways by mimicking or blocking the action of natural substrates or ligands.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol: The enantiomer of the compound, with different optical activity.

    2-Amino-2-(3-fluoro-2-methylphenyl)ethanol: Lacks the chiral center, making it a racemic mixture.

    2-Amino-2-(3-chloro-2-methylphenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

    Chirality: The (2S)-enantiomer has specific optical activity, which can be crucial in asymmetric synthesis and drug development.

    Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity and interaction with biological targets compared to its chlorine-substituted analogs.

Properties

IUPAC Name

(2S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6-7(9(11)5-12)3-2-4-8(6)10/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNZWQHIVZKYMX-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1F)[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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